molecular formula C10H11ClN2O6S B12088016 Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate

Cat. No.: B12088016
M. Wt: 322.72 g/mol
InChI Key: DKYPHRWBVDWVBW-UHFFFAOYSA-N
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Description

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate is a synthetic organic compound belonging to the carbamate family It is characterized by the presence of a chlorosulfonyl group, a nitro group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-nitrophenylchloroformate with ethyl carbamate in the presence of a base such as triethylamine in tetrahydrofuran at temperatures ranging from 10 to 40°C . The reaction proceeds with constant stirring for 1-2 hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding alcohol and carbamic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Triethylamine, tetrahydrofuran, and nucleophiles like amines or alcohols.

    Reduction: Hydrogen gas, palladium catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic substitution: Substituted carbamates.

    Reduction: Amino derivatives.

    Hydrolysis: Alcohols and carbamic acids.

Scientific Research Applications

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and pathways, resulting in antimicrobial or other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-(chlorosulfonyl)-2-nitrophenyl)(methyl)carbamate is unique due to the presence of both chlorosulfonyl and nitro groups, which confer distinct chemical reactivity and biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H11ClN2O6S

Molecular Weight

322.72 g/mol

IUPAC Name

ethyl N-(4-chlorosulfonyl-2-nitrophenyl)-N-methylcarbamate

InChI

InChI=1S/C10H11ClN2O6S/c1-3-19-10(14)12(2)8-5-4-7(20(11,17)18)6-9(8)13(15)16/h4-6H,3H2,1-2H3

InChI Key

DKYPHRWBVDWVBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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